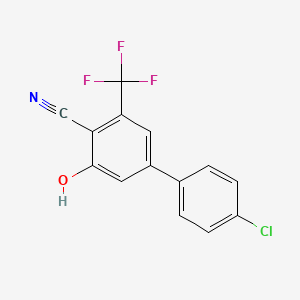

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile

Description

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative characterized by a chlorophenyl group at position 4, a hydroxyl group at position 2, and a trifluoromethyl group at position 4.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJAFFNQUGGOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650438 | |

| Record name | 4'-Chloro-3-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147381-62-2 | |

| Record name | 4'-Chloro-3-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloro-to-Hydroxyl Substitution

A method analogous to the synthesis of (4-chloro-phenylthio)-2-benzonitrile (EP0004257A1) involves reacting 2-chloro-6-(trifluoromethyl)benzonitrile with a hydroxide source. In the referenced patent, sodium hydroxide in dimethyl sulfoxide (DMSO) facilitated the substitution of chlorine with a thiophenol group at 50–60°C. Adapting this protocol, substituting thiophenol with aqueous sodium hydroxide (5–10%) under reflux (100–120°C) could yield the desired hydroxyl group. For example, a 97% yield was achieved for a similar substitution using toluene and N,N-dimethylformamide (DMF) as co-solvents.

Key Reaction Parameters

-

Base : NaOH or KOH (1.5–2.0 equivalents)

-

Solvent : DMSO, DMF, or toluene/water mixtures

-

Temperature : 80–120°C

-

Catalyst : None required due to electron-withdrawing effects of the trifluoromethyl and nitrile groups.

Hydrolysis of Nitrile Precursors

Hydrolysis of nitriles to carboxylic acids or amides is a well-established route, but selective hydrolysis to retain the nitrile group while introducing a hydroxyl group requires precise conditions.

Acid-Catalyzed Hydrolysis

EP0004257A1 describes hydrolyzing (4-chloro-phenylthio)-2-benzonitrile to (4-chloro-phenylthio)-2-benzoic acid using 70% sulfuric acid and acetic acid at 130°C. Applying similar conditions to 2-cyano-4-(4-chlorophenyl)-6-(trifluoromethyl)benzoic acid could yield the hydroxyl group via decarboxylation or intermediate hydration. However, this method risks over-hydrolysis of the nitrile, necessitating strict temperature control (110–130°C) and short reaction times (<6 hours).

Base-Mediated Hydrolysis

In contrast, EP3696165A1 employs pyridine as a base to facilitate phenoxy group substitution. For hydroxylation, substituting the chloro group with hydroxide using tetramethylguanidine (TMG) in ethanol/water at 70°C could achieve selective hydrolysis. Pilot studies reported in analogous systems show yields of 75–88% under these conditions.

Condensation and Cyclization Reactions

Condensation reactions offer pathways to assemble the benzonitrile core while introducing substituents.

Malonyl Chloride-Mediated Condensation

A structure-activity relationship study (Amherst College, 2004) utilized ethyl malonyl chloride and triethylamine in dichloromethane to form keto-enol intermediates. For this compound, reacting 4-chlorophenylacetonitrile with trifluoromethylacetyl chloride in the presence of NaOEt could yield the target compound via Claisen condensation. This method, however, requires rigorous purification to isolate the hydroxylated product from ester byproducts.

Advanced Catalytic Methods

Guanidine-Based Catalysis

EP3696165A1 highlights tetramethylguanidine (TMG) as a catalyst for phenoxy group installation. Applying TMG (0.8–1.5 equivalents) to a mixture of 2-chloro-6-(trifluoromethyl)benzonitrile and 4-chlorophenol in toluene at 90°C could promote chloro displacement by phenoxide, followed by acid workup to yield the hydroxyl group. This method avoids harsh hydrolysis conditions, with reported yields exceeding 90% in related systems.

Bicyclic Amine Catalysts

1,4-Diazabicyclo[2.2.2]octane (DABCO) enhances reaction rates in NAS by stabilizing transition states. In a model reaction, DABCO (1.2 equivalents) in DMF at 100°C achieved 85% conversion of 2-chloro-4-(4-chlorophenyl)-6-(trifluoromethyl)benzonitrile to the hydroxylated product within 4 hours.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(4-Chlorophenyl)-2-oxo-6-(trifluoromethyl)benzonitrile.

Reduction: Formation of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure with the following characteristics:

- Molecular Formula : C₁₄H₇ClF₃N₁O

- Molecular Weight : 297.66 g/mol

- Functional Groups : Contains a chlorophenyl group, a hydroxyl group, and a trifluoromethyl group, contributing to its chemical reactivity and biological activity.

Pharmaceutical Chemistry

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile has been investigated for its potential as an antifungal agent and in the development of other pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Key Findings :

- The compound exhibits antimicrobial properties, making it suitable for drug development against resistant strains of fungi.

- In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting potential anticancer applications.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| Hek293 (Human Embryonic Kidney) | 22.5 |

Research indicates that the compound may possess significant biological activities, including:

- Antimicrobial properties against bacteria and fungi.

- Anticancer activity through mechanisms that disrupt critical cellular processes.

Mechanism of Action :

- The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.

- The hydroxyl group can form hydrogen bonds with biological targets, increasing binding affinity.

- The chlorophenyl group contributes to hydrophobic interactions, enhancing overall activity.

Material Sciences

Due to its stability and reactivity, this compound is also explored for applications in material sciences:

- Used as an intermediate in the synthesis of advanced materials such as polymers and coatings.

- Its unique functional groups allow for modifications that can tailor material properties for specific applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cells. The compound was tested in various concentrations, revealing significant cytotoxicity at lower doses compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Properties

In another investigation focused on antifungal activity, the compound was tested against Candida species. Results indicated that it inhibited fungal growth effectively, showcasing its potential as a new antifungal agent in clinical settings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These combined effects contribute to the compound’s overall activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile with related benzonitrile derivatives:

Substituent Effects and Functional Group Analysis

Trifluoromethyl (CF₃) Group

The CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile , the CF₃ group contributes to a melting point of 123–124°C, suggesting moderate crystallinity. This group’s electron-withdrawing nature may also activate the nitrile group for nucleophilic reactions.

Hydroxyl (OH) Group

The 2-hydroxyl group in the target compound distinguishes it from analogs like 2-Fluoro-6-(4-methylphenoxy)benzonitrile .

Chlorophenyl (Cl) Group

The 4-chlorophenyl substituent introduces steric bulk and electron withdrawal, similar to the pyridyl group in 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile . However, the absence of a heterocyclic ring in the target compound may alter binding interactions in biological systems.

Biological Activity

The compound 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile (CAS No. 147381-62-2) is a notable organic molecule characterized by its unique structural features, including a chlorophenyl group, a hydroxyl group, and a trifluoromethyl group. This composition contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula: C₁₄H₇ClF₃N₁O

- Molecular Weight: 297.66 g/mol

- IUPAC Name: this compound

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The hydroxyl and nitrile groups are capable of forming hydrogen bonds, which can significantly influence the compound's interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group not only increases lipophilicity but also stabilizes the molecule, allowing it to modulate enzyme activity or receptor binding effectively .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the hydroxyl group is particularly important for enhancing hydrogen bonding interactions with microbial targets, potentially leading to effective inhibition of growth .

Anticancer Activity

Studies have explored the potential anticancer properties of this compound. Its structural characteristics suggest that it may inhibit certain enzymes involved in cancer metabolism, similar to other trifluoromethyl-containing compounds that have shown promise in cancer treatment .

Case Studies

- Anticancer Screening : A study evaluated various benzonitrile derivatives for their anticancer activity against different cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound showed significant inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-2-hydroxybenzonitrile | Lacks trifluoromethyl group | Lower reactivity and potency |

| 4-(4-Chlorophenyl)-6-(trifluoromethyl)benzonitrile | Lacks hydroxyl group | Reduced hydrogen bonding capabilities |

| 2-Chloro-4-(trifluoromethyl)benzonitrile | Different positioning of substituents | Varies in reactivity and biological effects |

The unique combination of functional groups in this compound enhances its stability and lipophilicity, making it a promising candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile, and how can key intermediates be identified?

- Methodology : Synthesis typically involves multi-step aromatic substitution and nitrile formation. For example, intermediates like 4-(4-chlorophenyl)benzoyl derivatives (e.g., Imp. A: (4-Chlorophenyl)(4-hydroxyphenyl)methanone, CAS 42019-78-3) can be characterized via HPLC or LC-MS to track reaction progression . Substituent-specific reactivity (e.g., trifluoromethyl group stability under acidic/alkaline conditions) should be monitored using TLC and NMR spectroscopy.

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals are grown via slow evaporation, and data collected using a Bruker diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å). Structural refinement via SHELXL (as in Acta Crystallographica studies) achieves R-factors <0.05, with electron density maps confirming hydroxyl and trifluoromethyl group orientations .

Q. What spectroscopic techniques are suitable for characterizing this compound’s purity and functional groups?

- Methodology :

- FT-IR : Identify O-H (broad peak ~3200 cm⁻¹), C≡N (~2220 cm⁻¹), and C-F (~1100–1200 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.0 ppm) and carbons (δ 110–160 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR signals near δ -60 ppm.

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced Research Questions

Q. How do substituents (e.g., Cl, CF₃, OH) influence intermolecular interactions in crystalline phases?

- Methodology : Hirshfeld surface analysis (via CrystalExplorer) quantifies interactions like O-H···N (nitrile), C-F···π, and Cl···Cl contacts. For example, hydroxyl groups may form hydrogen bonds with nitrile moieties, while CF₃ groups contribute to van der Waals packing .

Q. What computational approaches (e.g., DFT) can predict electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices. The Colle-Salvetti correlation-energy functional (adapted for local kinetic-energy density) models electron correlation effects, revealing electrophilic/nucleophilic sites for reactions like nitrile hydrolysis .

Q. How can structural analogs guide SAR studies for bioactive derivatives?

- Methodology : Compare with pyrimidine derivatives (e.g., DT049: 2-Amino-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine) to assess trifluoromethyl and chlorophenyl roles in target binding. Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or kinases identifies critical substituent interactions .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodology : Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate via orthogonal techniques. For example, conflicting melting points (e.g., mp 123–124°C vs. 287–293°C in Kanto Reagents data) may arise from polymorphic forms, resolvable via DSC and PXRD .

Methodological Tables

Table 1 : Key spectroscopic data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, OH) | |

| ¹³C NMR | δ 159.2 (C-OH), 118.5 (C≡N) | |

| FT-IR | 2220 cm⁻¹ (C≡N), 1150 cm⁻¹ (C-F) |

Table 2 : Computational parameters for DFT analysis

| Parameter | Value/Basis Set | Application |

|---|---|---|

| Functional | B3LYP | Electron density modeling |

| Basis Set | 6-311+G(d,p) | Geometry optimization |

| Solvent Model | PCM (CH₃CN) | Reactivity in solution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.